molecular formula C15H13FO4 B11980238 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 303095-13-8

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B11980238
CAS No.: 303095-13-8
M. Wt: 276.26 g/mol
InChI Key: UQSXOBJXBDFKRA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound that features both fluorophenoxy and hydroxy-methoxyphenyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the reaction of 4-fluorophenol with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. A common method might include:

    Step 1: Formation of an intermediate by reacting 4-fluorophenol with a suitable reagent like an alkyl halide.

    Step 2: Condensation of the intermediate with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized products.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenoxy ring could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with enzymes or receptors, leading to modulation of biological pathways. The hydroxy and methoxy groups could play roles in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Bromophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Methylphenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets.

Properties

CAS No.

303095-13-8

Molecular Formula

C15H13FO4

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C15H13FO4/c1-19-12-6-7-13(14(17)8-12)15(18)9-20-11-4-2-10(16)3-5-11/h2-8,17H,9H2,1H3

InChI Key

UQSXOBJXBDFKRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)F)O

Origin of Product

United States

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